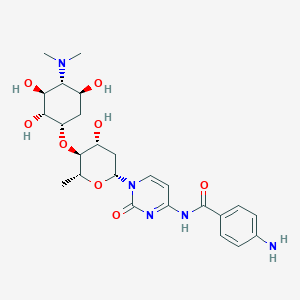

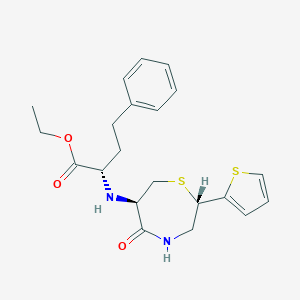

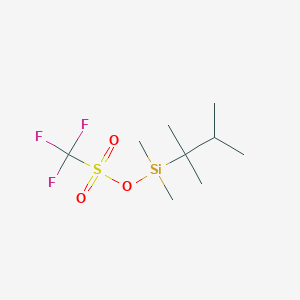

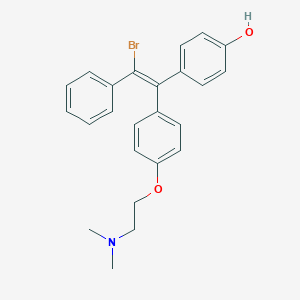

(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate

描述

Synthesis Analysis

The synthesis of compounds with complex structures like (S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate often involves multi-step reactions and enantioselective catalysis to achieve desired stereochemistry. For example, Meng et al. (2008) described a highly enantioselective sequential hydrogenation process for converting ethyl 2-oxo-4-arylbut-3-enoate to ethyl 2-hydroxy-4-arylbutyrate, which showcases the type of methodology that might be applicable to synthesizing parts of the target molecule (Meng, Zhu, & Zhang, 2008).

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule can be characterized using various spectroscopic techniques, including FT-IR, Raman spectroscopy, and X-ray diffraction. Kıbrız et al. (2013) performed a detailed analysis of the molecular structure of a related compound, including vibrational spectra and theoretical calculations, to understand its geometric parameters and electronic properties (Kıbrız et al., 2013).

Chemical Reactions and Properties

The chemical reactivity and properties of such compounds are influenced by their functional groups and molecular structure. Studies on related molecules demonstrate various reactions, including dimerization, cyclization, and conjugate additions, which highlight the versatility and reactivity of these compounds. For instance, Lvov et al. (2017) described the base-induced aerobic dimerization of a related compound, revealing insights into potential reactivities (Lvov et al., 2017).

科学研究应用

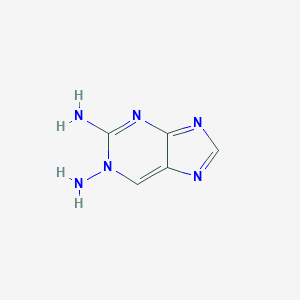

Synthesis and Characterization of New Quinazolines as Potential Antimicrobial Agents

The compound was involved in the synthesis and characterization of new quinazolines, revealing its potential as antimicrobial agents. The study focused on the synthesis of aryl-N-{[({4-[2-(2-chlorophenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl} carbonylamino)amino]thioxo methyl)-amides and their subsequent screening for antibacterial and antifungal activities against pathogens like Eschericia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and fungi such as C. albicans, A. niger, and A. clavatus (Desai, Shihora, & Moradia, 2007).

New Approaches for the Synthesis of Thiazoles and Their Fused Derivatives with Antimicrobial Activities

The study delved into the reactivity of the compound towards various reagents to synthesize arylidene, pyridine, thiophene, and anilide derivatives, along with their fused derivatives. These newly synthesized products were further evaluated for their antimicrobial activities against bacterial isolates like Escherichia coli, Xanthomonas citri, and fungal isolates like Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Synthesis of 5-enamine-4-thiazolidinone Derivatives with Trypanocidal and Anticancer Activity

This research explored the synthesis of novel 2-(5-aminomethylene-4-oxo-2-thioxothiazolidin-3-yl)-3-phenylpropionic acid ethyl esters and evaluated their trypanocidal activity against parasites like Trypanosoma brucei brucei and Trypanosoma brucei gambiense. Some compounds demonstrated significant anticancer activity against a panel of human tumor cell lines (Holota, Kryshchyshyn, Derkach, Trufin, Demchuk, Gzella, Grellier, & Lesyk, 2019).

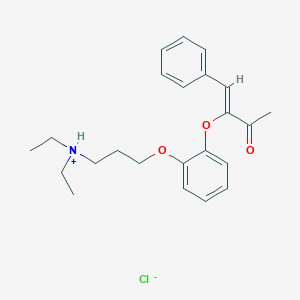

Production of Ethyl (R)-2-hydroxy-4-phenylbutanoate via Reduction in an Interface Bioreactor

The compound was utilized in an interface bioreactor for the production of ethyl (R)-2-hydroxy-4-phenylbutanoate, a valuable intermediate in synthesizing various anti-hypertension drugs. This study highlighted the microbial reduction process and the high enantiomeric excess achieved in the production of this medically significant compound (Oda, Inada, Kobayashi, & Ohta, 1998).

Biological Evaluation and Pharmacological Activities

Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates

This research focused on synthesizing and evaluating the anti-inflammatory, analgesic, and antioxidant activities of ethyl 2-[2-arylamino-4-(thiophen-2-yl) thiazol-5-yl] acetates. The study also included molecular docking to predict binding modes on cyclooxygenase-1 (COX-1) and COX-2 for the tested compounds, correlating the anti-inflammatory activity with the docking results (Attimarad, Khedr, & Aldhubiab, 2017).

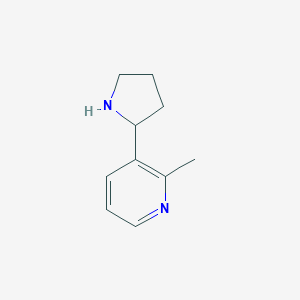

Design, Synthesis, and Evaluation of N-(substituted benzothiazol-2-yl)amides as Anticonvulsant and Neuroprotective

A series of N-(substituted benzothiazol-2-yl)amide derivatives were synthesized and evaluated for their anticonvulsant and neuroprotective effect. The study highlighted the promising potential of these compounds in providing anticonvulsant effects coupled with neuroprotective properties, paving the way for the development of safer and more effective anticonvulsants (Hassan, Khan, & Amir, 2012).

属性

IUPAC Name |

ethyl (2S)-2-[[(2S,6R)-5-oxo-2-thiophen-2-yl-1,4-thiazepan-6-yl]amino]-4-phenylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O3S2/c1-2-26-21(25)16(11-10-15-7-4-3-5-8-15)23-17-14-28-19(13-22-20(17)24)18-9-6-12-27-18/h3-9,12,16-17,19,23H,2,10-11,13-14H2,1H3,(H,22,24)/t16-,17-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNASKBKMMDZKHG-LNLFQRSKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CNC2=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CNC2=O)C3=CC=CS3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10551715 | |

| Record name | Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Ethyl 2-(((2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl)amino)-4-phenylbutanoate | |

CAS RN |

110143-57-2 | |

| Record name | Ethyl (2S)-2-{[(2S,6R)-5-oxo-2-(thiophen-2-yl)-1,4-thiazepan-6-yl]amino}-4-phenylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10551715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

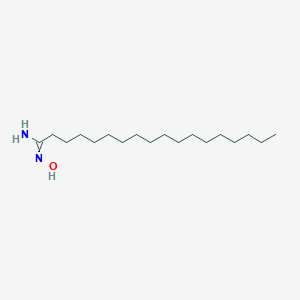

![Methyl 2-[(chlorosulfonyl)methyl]benzoate](/img/structure/B22823.png)